molecular formula C7H11N3 B109044 N-Isopropylpyridazin-3-amine CAS No. 1248509-73-0

N-Isopropylpyridazin-3-amine

Cat. No. B109044
M. Wt: 137.18 g/mol
InChI Key: BXOUERBETVRQKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for N-Isopropylpyridazin-3-amine is 1S/C7H11N3/c1-6(2)9-7-4-3-5-8-10-7/h3-6H,1-2H3,(H,9,10) . This indicates the presence of a pyridazinamine group with an isopropyl substituent.


Physical And Chemical Properties Analysis

N-Isopropylpyridazin-3-amine is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Scaffold for Synthesis of Polyfunctional Systems

N-Isopropylpyridazin-3-amine and related compounds serve as scaffolds in the synthesis of various disubstituted and ring-fused pyridazinone systems. These compounds are crucial in sequential nucleophilic aromatic substitution processes, contributing to the development of polyfunctional systems with potential applications in drug discovery. The nature of the nucleophile and the substituent attached to the pyridazinone ring significantly affect the regioselectivity of nucleophilic substitution. This methodology allows access to a variety of systems, including those formed by reactions with nitrogen nucleophiles, leading to aminated products (Pattison et al., 2009).

Controlled Release of Bioactive Agents

Compounds with 3-isocyanopropyl substituents, including those related to N-Isopropylpyridazin-3-amine, are used in bioorthogonal reactions for the controlled release of bioactive agents and reporter probes in biological systems. These derivatives react with tetrazines to release functionalities such as phenols and amines, demonstrating their potential in drug delivery and chemical biology (Tu et al., 2018).

Heterocyclic Synthesis

N-Isocyanates, precursors to compounds like N-Isopropylpyridazin-3-amine, are instrumental in the synthesis of heterocycles such as 1,2,4-triazinones and 5-aminopyridazinones. Their reactions with primary and secondary amines demonstrate divergent reactivity, offering a pathway to synthesize various heterocycles through cascade reactions. These processes highlight the versatility of N-isocyanates in heterocyclic synthesis (Derasp et al., 2016).

Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines, which include structures related to N-Isopropylpyridazin-3-amine, are synthesized using reductive amination with cobalt oxide nanoparticles. This process is significant in the synthesis of life-science molecules, demonstrating the importance of such amines in academic research and industrial applications (Senthamarai et al., 2018).

CO2 Capture

Compounds similar to N-Isopropylpyridazin-3-amine have been explored in the field of environmental science, particularly for CO2 capture. For instance, the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide yields an ionic liquid that reacts reversibly with CO2, sequestering the gas as a carbamate salt. This represents a significant advancement in the development of nonvolatile and efficient CO2 capture technologies (Bates et al., 2002).

Safety And Hazards

N-Isopropylpyridazin-3-amine is labeled with the signal word “Danger” and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye/face protection, and seeking immediate medical attention if exposed .

properties

IUPAC Name

N-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)9-7-4-3-5-8-10-7/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOUERBETVRQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylpyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, P Li, Y Gao, Y Song, Y Zhu, H Su… - Journal of Medicinal …, 2021 - ACS Publications
BCR-ABL kinase inhibition is an effective strategy for the treatment of chronic myeloid leukemia (CML). Herein, we report compound 3a-P1, bearing a difluoro-indene scaffold, as a …
Number of citations: 5 pubs.acs.org

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